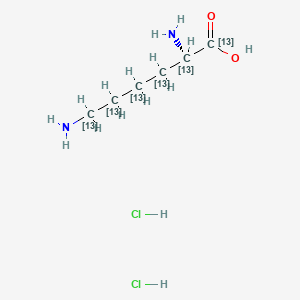

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride

Description

“(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride” is a stable isotope-labeled derivative of L-lysine dihydrochloride, where all six carbon atoms in the hexanoic acid backbone are replaced with carbon-13 (¹³C) isotopes. This compound is critical in metabolic studies, pharmacokinetics, and tracer experiments due to its isotopic enrichment, which allows precise tracking in biological systems . Its molecular formula is C₆H₁₄N₂O₂·2HCl, with a molecular weight of 219.11 g/mol. The (2S) configuration denotes its stereochemistry, preserving the natural L-lysine conformation. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for in vitro and in vivo applications .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

225.06 g/mol |

IUPAC Name |

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |

InChI Key |

JBBURJFZIMRPCZ-NHMLGGAVSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

Mechanism :

Microorganisms incorporate ¹³C from glucose into metabolic intermediates (e.g., α-ketoglutarate) and ¹⁵N from ammonia into amino acids. Lysine biosynthesis involves the lysine pathway, where ¹³C is retained at all six carbon positions.

Challenges :

- Isotopic dilution : Natural abundance ¹²C in media reduces ¹³C purity. Mitigated by using 99% ¹³C-labeled glucose.

- Metabolic flux control : Overexpression of fructose-1,6-bisphosphate aldolase enhances carbon flow to oxaloacetate, improving lysine yield.

Chemical Synthesis and Isotopic Labeling

Chemical synthesis offers precise control over labeling positions but requires multi-step protocols.

Synthetic Route from Diethyl Succinate

Key Reagents :

- Enzymes : Glutamate dehydrogenase and glucose-6-phosphate dehydrogenase for NADPH regeneration.

- Protecting Groups : BOC and t-Bu ester ensure regioselective labeling.

Yield Optimization :

- Step 1 : 85% pure α-ketoglutarate after acidification.

- Step 2 : 93% conversion to lysine using 15N₂-NH₄Cl.

Racemization and Purification

Racemization is critical for achieving DL-lysine intermediates, followed by resolution to isolate (2S)-enantiomer.

Racemization Protocol

Mechanism :

Salicylic aldehyde acts as a catalyst in a reversible racemization reaction. Heating induces equilibrium between L- and D-lysine.

Resolution via L-(–)-Camphorsulfonic Acid

Purity :

- D-lysine salt : 97% yield after two ethanol washes.

- L-lysine : >95% optical purity after desalination.

Conversion to Dihydrochloride

The final step involves protonation of free lysine to form the dihydrochloride salt.

Protonation Conditions

Stability :

- Storage : Room temperature or 2–10°C in inert gas (argon).

- Hygroscopicity : Dihydrochloride form reduces moisture absorption compared to monohydrochloride.

Quality Control and Characterization

Critical parameters for validating isotopic purity and structural integrity:

Analytical Techniques

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(2S)-2,6-diamino(1,2,3,4,5,6-<sup>13</sup>C<sub>6</sub>)hexanoic acid;dihydrochloride is a stable, isotope-labeled derivative of lysine designed for biological and chemical research. The compound has a hexanoic acid backbone with two amino groups at the second and sixth positions. The incorporation of six carbon-13 isotopes enables enhanced tracking in metabolic studies and other analytical applications.

IUPAC Name: (2S)-2,6-diamino(1,2,3,4,5,6-<sup>13</sup>C<sub>6</sub>)hexanoic acid

Molecular formula: C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>

Molecular weight: 152.14 g/mol

Applications in Scientific Research

(2S)-2,6-diamino(1,2,3,4,5,6-<sup>13</sup>C<sub>6</sub>)hexanoic acid;dihydrochloride is valuable for metabolic research, where understanding the fate of specific molecules is crucial, due to its stable isotope labeling that allows for precise tracking in biological systems. As a lysine derivative, it exhibits biological activities similar to lysine and may play roles in protein synthesis and metabolism. Its isotopic labeling allows for precise tracking of metabolic pathways in vivo.

This compound has several applications:

- As a building block in peptide synthesis

- In metabolic studies to track the incorporation of lysine into proteins and other biomolecules

- As a substrate for enzymes involved in amino acid metabolism

Mechanism of Action

The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride” with structurally and functionally related compounds:

Key Structural and Functional Differences

Isotopic Labeling: The ¹³C₆ labeling in the target compound distinguishes it from non-isotopic analogs like L-lysine dihydrochloride, enabling advanced mass spectrometry and NMR applications .

Functional Groups: Derivatives such as H-Lys-OMe·2HCl (methyl ester) and the 3,5-dimethylphenoxyacetyl variant introduce modified solubility and reactivity, favoring synthetic or delivery applications.

Chain Length and Substitution: Compounds like (2S)-2,5-diaminopentanamide dihydrochloride have shorter carbon chains and altered functional groups, reducing metabolic stability compared to the C6 lysine backbone.

Aromatic Modifications : The diphenylhexane derivative introduces hydrophobicity and steric bulk, limiting its use in aqueous systems but enhancing affinity for lipid-rich environments.

Research Findings

- Synthetic Utility : Methyl ester derivatives (e.g., H-Lys-OMe·2HCl) showed 89% yield in peptide coupling reactions, outperforming carboxylate forms in solid-phase synthesis .

- Safety Profile : While L-lysine dihydrochloride is Generally Recognized as Safe (GRAS), the toxicological data for the ¹³C₆-labeled variant remains understudied, warranting caution in prolonged exposure .

Biological Activity

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid; dihydrochloride, commonly referred to as L-lysine-13C6 hydrochloride, is a stable isotope-labeled form of the amino acid lysine. This compound has garnered attention in various fields, particularly in metabolic research and nutritional studies. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand biological processes more effectively.

Lysine plays a crucial role in protein synthesis and is essential for various biological functions. The isotopic labeling of lysine enhances its utility in metabolic studies, particularly in understanding amino acid transport mechanisms and metabolic pathways. Research indicates that lysine is actively transported across cell membranes via specific transporters, such as the System L amino acid transporters, which include LAT1 and LAT2 .

Transport Mechanisms

The transport of lysine occurs through both sodium-dependent and sodium-independent mechanisms. Studies have shown that the human glutamine/neutral amino acid transporter hASCT2 is involved in the uptake of lysine and other neutral amino acids . The Km values for lysine transport indicate its affinity for the transporter, with lower Km values suggesting higher efficiency in uptake.

Case Studies

- Metabolic Tracing : A study utilizing L-lysine-13C6 demonstrated its effectiveness in tracing metabolic pathways in human subjects. By administering this labeled compound, researchers were able to analyze how lysine is metabolized and incorporated into proteins during various physiological states .

- Nutritional Studies : In nutritional research, L-lysine-13C6 has been used to assess dietary protein utilization. By tracking the incorporation of labeled lysine into body proteins, researchers can evaluate the bioavailability of dietary proteins and their impact on health outcomes .

- Pharmacokinetics : The pharmacokinetics of lysine supplementation has been studied using isotopically labeled compounds to determine absorption rates and metabolic fates. This research is critical for understanding how lysine supplements can affect health conditions like herpes simplex virus infections .

Comparative Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of L-lysine-13C6:

Q & A

Basic Research Questions

Q. What are the primary applications of (2S)-2,6-diamino(13C6)hexanoic acid dihydrochloride in isotopic labeling studies?

- Methodological Answer : This compound is used as a stable isotope tracer in metabolic flux analysis (MFA) to track amino acid metabolism. Researchers incorporate it into cell cultures or model organisms, followed by LC-MS or NMR analysis to quantify 13C enrichment in downstream metabolites. Key steps include:

- Optimizing delivery methods (e.g., perfusion systems for cell cultures).

- Validating isotopic purity via high-resolution mass spectrometry (HRMS) and comparing to unlabeled controls .

Q. How is the compound synthesized with uniform 13C labeling, and what quality control steps are critical?

- Methodological Answer : Synthesis involves microbial fermentation using 13C-labeled glucose as the carbon source, followed by HCl salt formation. Key quality checks include:

- Purity : Ion-exchange chromatography to remove residual substrates.

- Isotopic enrichment : NMR (13C spectra) to confirm >98% labeling at all positions.

- Structural validation : Comparison of optical rotation ([α]D) and melting point with unlabeled standards .

Q. Which analytical techniques are essential for characterizing this compound’s stability under experimental conditions?

- Methodological Answer :

- HPLC-UV/FLD : Monitor degradation products (e.g., free lysine) under varying pH and temperature.

- Thermogravimetric analysis (TGA) : Assess thermal stability of the dihydrochloride salt.

- NMR spectroscopy : Detect structural changes (e.g., racemization) in aqueous buffers .

Advanced Research Questions

Q. How can researchers design a factorial experiment to investigate pH-dependent stability in bioreactor systems?

- Methodological Answer : Use a 2³ factorial design with factors:

| Factor | Levels |

|---|---|

| pH | 4.0, 7.4 |

| Temperature | 25°C, 37°C |

| Ionic strength | 0.1 M, 0.3 M NaCl |

- Response variables : Degradation rate (HPLC), isotopic dilution (MS).

- Data analysis : ANOVA to identify interactions; model via Arrhenius equations for kinetic insights .

Q. How to resolve discrepancies in 13C enrichment data between LC-MS and NMR results?

- Methodological Answer :

- Sample preparation : Ensure identical quenching protocols (e.g., rapid freezing) to prevent metabolic activity.

- Calibration : Use internal standards (e.g., 13C6-glucose) to normalize MS signal drift.

- NMR limitations : Address low sensitivity for trace metabolites by spiking with unlabeled lysine to enhance signal-to-noise ratios .

Q. What computational strategies complement experimental studies of this compound’s enzymatic interactions?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Parameterize force fields with isotopic mass adjustments for 13C.

- Docking studies : Compare binding affinities of labeled vs. unlabeled lysine in enzyme active sites (e.g., lysyl oxidase).

- Validation : Cross-reference simulation data with kinetic assays (e.g., Km and Vmax measurements) .

Data Contradiction & Troubleshooting

Q. Why might isotopic dilution occur in longitudinal metabolic studies, and how can it be mitigated?

- Analysis : Dilution arises from unlabeled carbon sources in media (e.g., fetal bovine serum).

- Mitigation :

- Use serum-free media or dialyzed FBS.

- Apply isotopically non-stationary MFA (INST-MFA) to model dilution effects dynamically .

Q. How to address batch-to-batch variability in 13C labeling efficiency during synthesis?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.